molecular formula C17H17K B14520245 potassium;2-phenylpent-4-en-2-ylbenzene CAS No. 62901-75-1

potassium;2-phenylpent-4-en-2-ylbenzene

Cat. No.: B14520245
CAS No.: 62901-75-1
M. Wt: 260.41 g/mol
InChI Key: UZVLDLWJNISKTM-UHFFFAOYSA-N
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Description

Potassium;2-phenylpent-4-en-2-ylbenzene is an organic compound characterized by its unique structure, which includes a potassium ion and a phenyl group attached to a pentenylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-phenylpent-4-en-2-ylbenzene typically involves the reaction of 2-phenylpent-4-en-2-ylbenzene with a potassium source. One common method is the reaction of the organic precursor with potassium hydroxide in an appropriate solvent under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-phenylpent-4-en-2-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Potassium;2-phenylpent-4-en-2-ylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of potassium;2-phenylpent-4-en-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpent-4-en-2-ylbenzene: The parent compound without the potassium ion.

    Potassium;2-phenylbut-4-en-2-ylbenzene: A similar compound with a shorter carbon chain.

Uniqueness

Potassium;2-phenylpent-4-en-2-ylbenzene is unique due to the presence of the potassium ion, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the potassium ion plays a crucial role.

Properties

CAS No.

62901-75-1

Molecular Formula

C17H17K

Molecular Weight

260.41 g/mol

IUPAC Name

potassium;2-phenylpent-4-en-2-ylbenzene

InChI

InChI=1S/C17H17.K/c1-3-14-17(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h3-13H,1-2,14H2;/q-1;+1

InChI Key

UZVLDLWJNISKTM-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[K+]

Origin of Product

United States

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